Pulcherriminic acid

Vue d'ensemble

Description

Pulcherriminic acid is a cyclic dipeptide found mainly in Bacillus and yeast . It has the ability to chelate Fe3+ to produce reddish-brown pulcherrimin . Microorganisms capable of synthesizing pulcherriminic acid compete with other microorganisms for environmental iron ions to achieve bacteriostatic effects .

Synthesis Analysis

Pulcherriminic acid is synthesized through a seven-step pathway from L-leucine . This starts with the thermal cyclodimerization of L-leucine to the corresponding 2,5-diketopiperazine, followed by oxidation to the 2,5-dichloropyrazine through three consecutive steps without purification of the intermediates, oxidation to the corresponding di-N-oxide, dechlorination by nucleophilic aromatic substitution with benzyloxide, and deprotection with trifluoroacetic acid without isolation of an intermediate .Molecular Structure Analysis

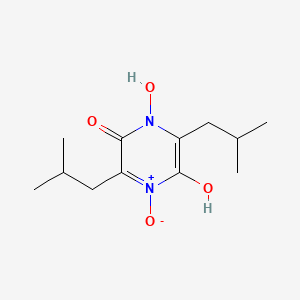

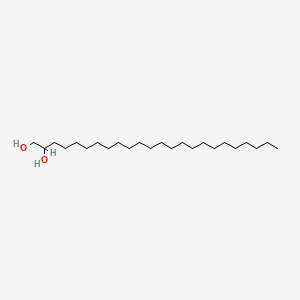

The molecular formula of Pulcherriminic acid is C12H20N204 . It has maximum UV absorption peaks at wavelengths of 243 nm, 282 nm, and 410 nm .Chemical Reactions Analysis

Pulcherriminic acid chelates iron ions through non-enzymatic reactions, forming extracellular red pigment pulcherrimin, competing for iron nutrition, thereby achieving antibacterial effects .Physical And Chemical Properties Analysis

Pulcherriminic acid is soluble in water . Its unique hydrophilic nature may hinder the adhesion of hydrophilic bacterial cells to abiotic surfaces .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Pulcherriminic acid, a cyclic dipeptide primarily found in Bacillus and yeast, has garnered attention for its antibacterial and antifungal properties. Research by Yuan et al. (2020) highlights its potential in food, agriculture, and medicine due to its ability to chelate Fe3+ ions, forming pulcherrimin and thereby inhibiting bacterial growth. Wang et al. (2019) discuss the use of metabolic engineering to enhance pulcherriminic acid production in Bacillus licheniformis, aiming to leverage its antibacterial and anti-plant-pathogenic fungal activities.

Biocontrol and Antimicrobial Applications

Gore-Lloyd et al. (2019) link explored the role of the Snf2 protein in controlling pulcherriminic acid biosynthesis in Metschnikowia pulcherrima. This yeast shows strong antifungal activity against plant pathogens, making it a promising candidate for biocontrol applications. Their findings also revealed a connection between pigmentation and antifungal activity in this yeast.

Biofilm Formation and Growth Control

Arnaouteli et al. (2019) link investigated the role of pulcherriminic acid in the biofilm formation of Bacillus subtilis. Their study indicated that pulcherriminic acid plays a crucial role in controlling the growth arrest of the B. subtilis biofilm, thus influencing microbial colonization and survival in environmental niches.

Industrial and Fermentation Applications

Li et al. (2017) link focused on the optimization of medium components to improve the yield of pulcherrimin in Bacillus licheniformis DW2, indicating the potential of pulcherriminic acid in industrial and fermentation applications.

Safety And Hazards

Orientations Futures

Based on current findings, pulcherriminic acid is proposed as an important antioxidant that modulates B. subtilis biofilm development . Understanding the environmental function of this metabolite can provide insight into various microbial interactions and enables the efficient development of new effective bioproducts and methods .

Propriétés

IUPAC Name |

1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPPQFOKKRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pulcherriminic acid | |

CAS RN |

957-86-8 | |

| Record name | Pulcherriminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)

![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)

![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)

![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)